molecular formula C8H12N2O B2433236 (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol CAS No. 82071-77-0

(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Cat. No.: B2433236
CAS No.: 82071-77-0
M. Wt: 152.197
InChI Key: YDGUUCNXPYWJSQ-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol (CAS 82071-77-0) is a high-value chemical building block with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This tetrahydronated indazole derivative is characterized by a saturated six-membered ring fused to a pyrazole ring bearing a hydroxymethyl functional group. This structure makes it a versatile scaffold for organic synthesis and medicinal chemistry research, particularly in the construction of more complex heterocyclic compounds . The core research value of this compound lies in its role as a key synthetic intermediate for the development of novel bioactive molecules. Indazole and tetrahydroindazole cores are frequently explored in drug discovery for their diverse biological activities . For instance, structurally related 3-amino-4,5,6,7-tetrahydroindazole derivatives are investigated in patent literature for a wide range of therapeutic applications, including as potential agents for treating neurological disorders (e.g., Parkinson's disease), metabolic diseases, osteoporosis, and cancer . Furthermore, sophisticated benzimidazole derivatives built upon similar frameworks have demonstrated significant immunomodulatory properties in scientific studies. One such compound, BMT-1, was shown to inhibit T-cell proliferation by targeting H+/K+-ATPase (proton pumps), leading to intracellular acidification and cell cycle arrest in the G0/G1 phase . This mechanism highlights the potential of this chemical class in immunology and oncology research. The physical properties of this compound include a predicted density of approximately 1.251 g/cm³ and a boiling point of around 379.1 °C at 760 mmHg . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this building block to develop new chemical entities for probing biological pathways or as lead compounds in pharmaceutical development.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h11H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGUUCNXPYWJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Indazole derivatives, including this compound, are known to interact with various molecular targets:

  • Kinase Inhibition : These compounds can inhibit kinases such as chk1 and chk2, which are critical in cell cycle regulation and response to DNA damage. This inhibition can lead to altered cellular processes and has implications in cancer therapy.
  • COX-2 Inhibition : The compound has been identified to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition is significant for its potential anti-inflammatory effects .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Anticancer Properties :
    • Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant growth inhibition in colon and melanoma cell lines .
    • The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects :
    • In preclinical models, this compound has shown promising anti-inflammatory activity. For example, it effectively reduced edema in carrageenan-induced inflammation models .
    • The compound's mechanism involves the suppression of pro-inflammatory mediators through COX-2 inhibition.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this indazole derivative may possess antimicrobial properties. The exact mechanisms remain under investigation but could involve interference with bacterial cell wall synthesis or metabolic pathways.

Research Findings and Case Studies

Several studies have highlighted the biological significance of this compound:

StudyFindings
Demonstrated potent inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs.
Showed cytotoxic effects on colon cancer cell lines with IC50 values indicating effective growth inhibition.
Reported significant anti-inflammatory effects in animal models with a notable reduction in edema.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Functional Groups : The presence of the hydroxymethyl group enhances its interaction with biological targets compared to other indazole derivatives lacking this modification.
  • Substituent Variations : Changes in substituents on the indazole ring can significantly alter the compound's potency and selectivity against specific enzymes or receptors .

Scientific Research Applications

Chemistry

In the realm of chemistry, (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol serves as a valuable building block for synthesizing more complex molecules. Its unique structural characteristics allow it to participate in various chemical reactions, facilitating the development of new compounds with desirable properties.

Biology

Biologically, this compound exhibits significant antimicrobial and anti-inflammatory activities. Research has indicated its potential to interact with biological targets such as enzymes and receptors. For instance, studies have shown that it may modulate neurotransmitter systems and influence synaptic transmission .

Table 1: Biological Activities of this compound

Activity TypeDescription
AntimicrobialExhibits activity against various bacterial strains .
Anti-inflammatoryPotential to reduce inflammation in biological models.
Neurotransmitter ModulationMay influence synaptic activity through receptor interactions.

Medicine

In medicinal chemistry, this compound derivatives are being investigated for their potential as anti-cancer agents. Their ability to inhibit specific enzymes involved in cancer progression makes them candidates for therapeutic development. Molecular docking studies have demonstrated promising interactions with proteins associated with cancer pathways .

Case Study: Anticancer Properties
A study explored the anticancer effects of various indazole derivatives in vitro. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Industry

Industrially, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its versatility as an intermediate makes it valuable for synthesizing various commercial products.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol, and how can reaction conditions be optimized for improved yields?

Methodological Answer:
The synthesis of this compound derivatives often involves condensation reactions of substituted indazole precursors with carbonyl-containing reagents. For example, sodium salts of 7-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl] derivatives have been synthesized via multi-step protocols involving enzyme inhibition assays . Optimization can include:

  • Catalyst screening : Fe₃O₄@FU nanoparticles in ethanol under reflux improve reaction efficiency and recyclability .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Maintaining 80–100°C minimizes side reactions during cyclization .

Advanced: How can structural contradictions in biological activity data for this compound derivatives be resolved across different enzymatic assays?

Methodological Answer:
Discrepancies in activity data may arise from variations in enzyme sources, assay conditions, or compound purity. To address this:

  • Standardized assays : Use homogeneous enzyme preparations (e.g., partially purified HMG-CoA reductase) and consistent cell lines (e.g., HEP-G2) for cholesterol biosynthesis studies .
  • Data triangulation : Cross-validate results with orthogonal techniques like crystallography (SHELX software for structure refinement) or computational docking (molecular dynamics simulations).
  • Batch consistency : Employ HPLC (C18 columns, acetonitrile/water gradients) to verify compound purity ≥95% .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments and confirms substitution patterns (e.g., methylene groups at δ 2.5–3.5 ppm) .
    • FT-IR : Peaks at 3200–3400 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (C=N stretch) validate functional groups.
  • Chromatography :
    • HPLC : Reverse-phase columns (e.g., C18) with UV detection at 254 nm assess purity .
    • LC-MS : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₉H₁₃N₂O, m/z 165.1028) .

Advanced: What computational or crystallographic methods are suitable for elucidating the 3D structure of this compound complexes?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for small-molecule refinement. Key steps include:
    • Data collection : High-resolution (≤1.0 Å) datasets from synchrotron sources.
    • Hydrogen placement : SHELXPRO’s riding model ensures accurate H-atom positioning .
  • DFT calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis sets predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities .

Advanced: How do substituents on the indazole ring modulate the HMG-CoA reductase inhibitory activity of this compound derivatives?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -F, -CF₃) : Enhance binding to the enzyme’s active site by stabilizing charge interactions. For example, 4-fluorophenyl derivatives show IC₅₀ values <1 µM in HMG-CoA reductase assays .
  • Steric effects : Bulky substituents (e.g., isopropyl) reduce activity by hindering access to hydrophobic pockets.
  • SAR studies : Systematic variation of substituents at positions 2 and 7, followed by enzymatic screening, identifies optimal pharmacophores .

Basic: What strategies are recommended for scaling up the synthesis of this compound derivatives without compromising yield?

Methodological Answer:

  • Flow chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer.
  • Catalyst immobilization : Fe₃O₄@FU nanoparticles enable easy separation and reuse, reducing costs .
  • Process optimization : DOE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, temperature) for reproducibility .

Advanced: How can open-data principles be applied to resolve reproducibility challenges in studies involving this compound?

Methodological Answer:

  • Data repositories : Deposit raw crystallographic data (CIF files) in the Cambridge Structural Database or IUCr archives .
  • Metadata standards : Include experimental details (e.g., HPLC gradients, assay protocols) using FAIR (Findable, Accessible, Interoperable, Reusable) guidelines .
  • Collaborative platforms : Use platforms like Zenodo or Figshare to share synthetic procedures and bioactivity datasets .

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